rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide
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Overview
Description
rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropane ring, a difluoromethyl group, and a phenyl group, making it an interesting subject for research in chemistry and related disciplines.
Preparation Methods
The synthesis of rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the difluoromethyl and phenyl groups. Common synthetic routes may include:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through reactions such as the Simmons-Smith reaction or other cyclopropanation methods.
Introduction of Difluoromethyl Group: This step may involve the use of difluoromethylating agents under specific reaction conditions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may focus on its potential therapeutic applications, including its effects on specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide can be compared with other similar compounds, such as:
Cyclopropane Carboxamides: Compounds with similar cyclopropane and carboxamide structures.
Difluoromethyl Compounds: Compounds containing the difluoromethyl group.
Phenyl Compounds: Compounds with phenyl groups attached to various functional groups.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11F2NO |
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Molecular Weight |
211.21 g/mol |
IUPAC Name |
(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H11F2NO/c12-10(13)8-6-9(8)11(15)14-7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H,14,15)/t8-,9-/m1/s1 |
InChI Key |
AYRPOEKZQQYDOS-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)NC2=CC=CC=C2)C(F)F |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=CC=C2)C(F)F |
Origin of Product |
United States |
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